6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid
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Overview
Description
6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid typically involves the reaction of hydrazine derivatives with pyrimidine precursors. One common method includes the cyclization of hydrazine with a suitable pyrimidine derivative under controlled conditions. The reaction mixture is often heated and stirred to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired derivative
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a range of hydrazinyl-substituted pyrimidines .
Scientific Research Applications
6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to key proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
- 6-Hydrazinyl-2-oxo-3-pentofuranosyl-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
6-Hydrazinyl-2-oxo-2,3,4,5-tetrahydropyrimidine-4-sulfonic acid is unique due to its specific hydrazinyl and sulfonic acid functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
Molecular Formula |
C4H8N4O4S |
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Molecular Weight |
208.20 g/mol |
IUPAC Name |
(6Z)-6-hydrazinylidene-2-oxo-1,3-diazinane-4-sulfonic acid |
InChI |
InChI=1S/C4H8N4O4S/c5-8-2-1-3(13(10,11)12)7-4(9)6-2/h3H,1,5H2,(H,10,11,12)(H2,6,7,8,9) |
InChI Key |
OVOQYMBMQUFHEO-UHFFFAOYSA-N |
Isomeric SMILES |
C\1C(NC(=O)N/C1=N\N)S(=O)(=O)O |
Canonical SMILES |
C1C(NC(=O)NC1=NN)S(=O)(=O)O |
Origin of Product |
United States |
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